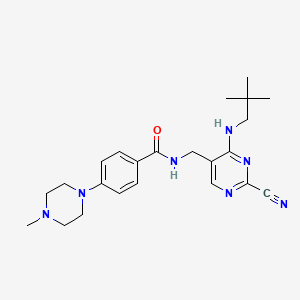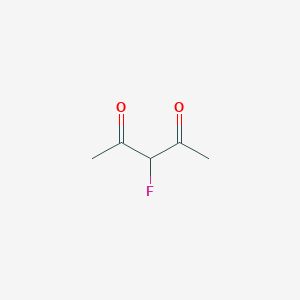![molecular formula C9H17ClO3 B1624553 2-[2-(2-Chloroethoxy)ethoxy]oxane CAS No. 54533-84-5](/img/structure/B1624553.png)
2-[2-(2-Chloroethoxy)ethoxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-(2-Chloroethoxy)ethoxy]oxane is a chemical compound with the molecular formula C9H17ClO3 and a molecular weight of 208.68 g/mol. It is a derivative of tetrahydropyran, featuring a chloroethoxy group attached to the ethoxy chain. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]oxane typically involves the reaction of tetrahydropyran with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
化学反応の分析
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
科学的研究の応用
2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)tetrahydropyran: A simpler derivative with similar reactivity but fewer ethoxy groups.
2-(2-[2-Chloroethoxy]ethoxy)ethanol: A related compound with an additional hydroxyl group, used in similar applications
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]oxane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity in synthetic applications. Its ability to form stable ether linkages while being easily cleaved under specific conditions makes it a versatile tool in organic synthesis .
特性
CAS番号 |
54533-84-5 |
|---|---|
分子式 |
C9H17ClO3 |
分子量 |
208.68 g/mol |
IUPAC名 |
2-[2-(2-chloroethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
InChIキー |
ZQXLMMBXCPBEIQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOCCCl |
正規SMILES |
C1CCOC(C1)OCCOCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
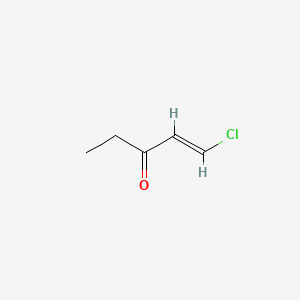
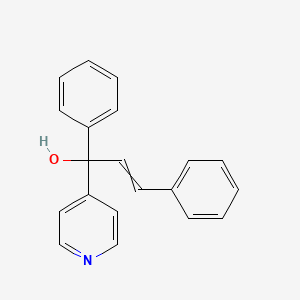
![[(1R,2R,3S)-(+)-1,2-Dimethyl-2,3-bis(diphenylphosphinomethyl)cyclopentyl]methanol](/img/structure/B1624474.png)
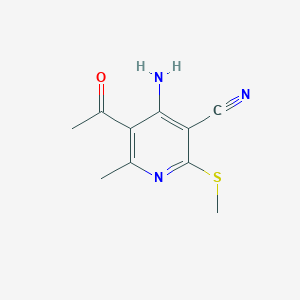
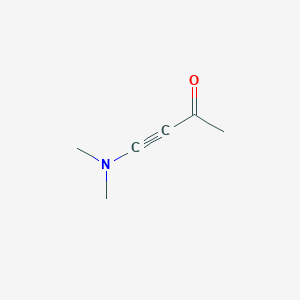
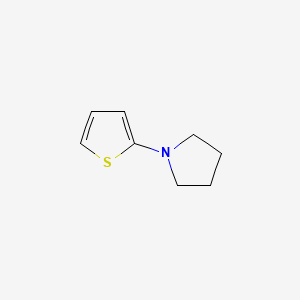

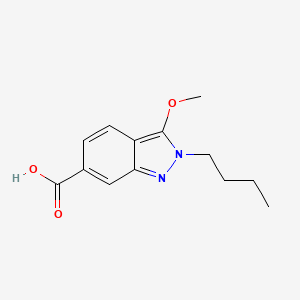
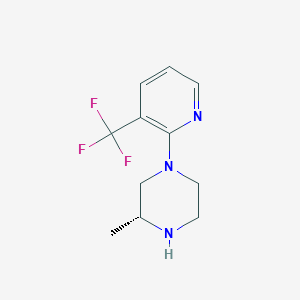
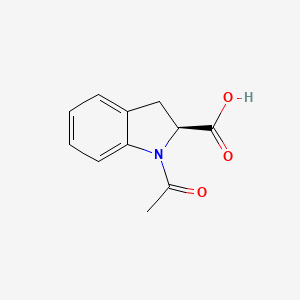
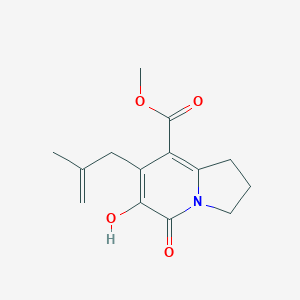
![Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624488.png)
